Biocytin hydrochloride

Catalog No.
S1922737
CAS No.
98930-70-2
M.F
C16H29ClN4O4S
M. Wt
408.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Biocytin hydrochloride

CAS Number

98930-70-2

Product Name

Biocytin hydrochloride

IUPAC Name

2-amino-6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoic acid;hydrochloride

Molecular Formula

C16H29ClN4O4S

Molecular Weight

408.9 g/mol

InChI

InChI=1S/C16H28N4O4S.ClH/c17-10(15(22)23)5-3-4-8-18-13(21)7-2-1-6-12-14-11(9-25-12)19-16(24)20-14;/h10-12,14H,1-9,17H2,(H,18,21)(H,22,23)(H2,19,20,24);1H

InChI Key

FMGQMNFQNPUYBS-UHFFFAOYSA-N

SMILES

C1C2C(C(S1)CCCCC(=O)NCCCCC(C(=O)O)N)NC(=O)N2.Cl

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCCCC(C(=O)O)N)NC(=O)N2.Cl

Biocytin hydrochloride is a derivative of biotin, specifically an amide formed from the vitamin biotin and the amino acid L-lysine. Its chemical structure includes both a carboxyl group and an amino group, which contributes to its unique properties. This compound is recognized for its high solubility in aqueous solutions and is often utilized in biochemical applications, particularly in the modification of proteins and as a tracer in neurobiology. Biocytin is naturally occurring in biological systems, found in blood serum and urine, and plays a crucial role as a substrate for the enzyme biotinidase, which cleaves it to release biotin for various metabolic processes .

  • Condensation Reaction: Biocytin is synthesized through the formal condensation of the carboxylic acid group of biotin with the N(6)-amino group of L-lysine. This reaction can be catalyzed under alkaline conditions, typically at a pH around 8 .
  • Hydrolysis: In biological systems, biocytin can be hydrolyzed by the enzyme biotinidase, which releases free biotin and L-lysine. This reaction is essential for recycling biotin within the body .
  • Biotinylation: Biocytin can be used to biotinylate proteins under slightly acidic conditions (pH 4-6) through reactions involving coupling agents like N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDAC) .

Biocytin exhibits several biological activities:

  • Neurotracing: It is widely used as an anterograde tracer in neurobiology to visualize neuronal connections and morphology. When injected into neurons, it diffuses throughout the cell and can be visualized using avidin-conjugated markers .
  • Biotinidase Activity Measurement: Biocytin serves as a substrate for measuring biotinidase activity, which is crucial for diagnosing biotinidase deficiency—a condition that affects the body's ability to recycle biotin from dietary sources .
  • Histological Staining: It functions as a histological stain for nerve cells, aiding in the visualization of cellular structures during microscopy .

The synthesis of biocytin hydrochloride can be achieved through various methods:

  • Copper-Catalyzed Reaction: A common method involves reacting biotin acid chloride with a copper-chelate complex of L-lysine in an alkaline aqueous solution. The reaction is typically conducted at low temperatures (between -15°C and room temperature) to ensure optimal yields .
  • Direct Condensation: Another approach is direct condensation of D-biotin with L-lysine under controlled pH conditions, which facilitates the formation of the amide bond necessary for biocytin formation .
  • Purification Techniques: Post-synthesis, purification methods such as lyophilization or chromatography are employed to isolate pure biocytin hydrochloride from reaction by-products .

Biocytin hydrochloride has diverse applications across various fields:

  • Biochemical Research: It is extensively used in studies involving protein modification and labeling due to its ability to bind strongly to avidin and streptavidin, making it a valuable tool in molecular biology techniques like immunohistochemistry and ELISA .
  • Neuroscience: As an anterograde tracer, it helps researchers map neural pathways and study neuronal morphology, contributing to our understanding of brain function and connectivity .
  • Clinical Diagnostics: Biocytin serves as a diagnostic tool for assessing biotinidase activity, thereby aiding in the identification of metabolic disorders related to biotin deficiency .

Interaction studies involving biocytin primarily focus on its binding affinity with avidin and streptavidin. The strong interaction between these molecules allows for specific labeling techniques that are crucial in various experimental setups. Studies have shown that modifications to the biocytin structure can influence its binding efficiency and specificity, which is essential for applications requiring precise targeting in biological assays .

Biocytin hydrochloride shares similarities with several other compounds but maintains unique characteristics due to its specific structure.

Compound NameStructure CharacteristicsUnique Features
D-BiotinContains a ureido ring; vitamin B7Essential cofactor for carboxylases; not an amide
N-Hydroxysuccinimide EsterReactive ester form of biotinUsed for covalent attachment; lacks amino acid component
Biocytin HydrazideHydrazide derivative of biocytinUsed for selective labeling of glycoconjugates
AvidinGlycoprotein that binds biotinHigh affinity binding; not a synthetic compound

Biocytin's uniqueness lies in its dual functionality as both a protein-modifying agent and a neurotracer due to its structural composition combining elements from both D-biotin and L-lysine .

Dates

Modify: 2024-04-15

Explore Compound Types